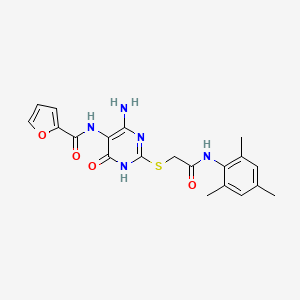![molecular formula C13H17NO4S B2379392 1-[(4-メチルフェニル)スルホニル]-3-アゼタンカルボン酸エチル CAS No. 866152-78-5](/img/structure/B2379392.png)
1-[(4-メチルフェニル)スルホニル]-3-アゼタンカルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is an organic compound with the molecular formula C13H17NO4S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a sulfonyl group attached to a 4-methylphenyl ring
科学的研究の応用
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used to study the modulation of ion channels and mitochondrial function.
Biology: Researchers investigate its role in cellular processes, particularly in relation to the voltage-dependent anion channel 2 (VDAC2) in the outer mitochondrial membrane.
Medicine: The compound is being explored as a potential therapeutic agent for cardiac arrhythmias due to its ability to modulate VDAC2.
Industry: It is used in the development of new drugs and therapeutic strategies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate typically involves several stepsThe reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to accommodate larger quantities of starting materials.
化学反応の分析
Types of Reactions
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
作用機序
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate exerts its effects by directly interacting with VDAC2 in the outer mitochondrial membrane. This interaction enhances mitochondrial calcium uptake and modulates the gating of the channel. The molecular targets and pathways involved include the binding of the compound to a specific pocket within VDAC2, leading to changes in the channel’s conductance and open probability.
類似化合物との比較
Similar Compounds
Similar compounds include other antiarrhythmic agents that target ion channels, such as:
2-(4-methylsulfonylphenyl) indole derivatives: These compounds have dual antimicrobial and anti-inflammatory activities.
Pyrrolidine derivatives: These compounds are used in drug discovery for their versatile biological activities.
Uniqueness
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is unique in its ability to modulate VDAC2 and enhance mitochondrial calcium uptake. This specific interaction with VDAC2 sets it apart from other compounds that modulate mitochondrial function and calcium homeostasis.
特性
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(15)11-8-14(9-11)19(16,17)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGLAPQDMSNSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)
![N-(3-{2-[(pyridin-2-yl)amino]ethoxy}phenyl)acetamide](/img/structure/B2379314.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide](/img/structure/B2379317.png)
![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)
![N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide](/img/structure/B2379320.png)
carbohydrazide](/img/structure/B2379322.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)


![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)

